molecular formula C10H24N2S2 B13769595 1,6-HEXANEDIAMINE, N,N'-BIS(beta-MERCAPTOETHYL)- CAS No. 63834-52-6

1,6-HEXANEDIAMINE, N,N'-BIS(beta-MERCAPTOETHYL)-

Cat. No.: B13769595
CAS No.: 63834-52-6
M. Wt: 236.4 g/mol
InChI Key: OQKAJPIRPPBWBF-UHFFFAOYSA-N
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Description

1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- is a specialized organic compound characterized by the presence of two mercaptoethyl groups attached to a hexanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-hexanediamine, N,N’-bis(beta-mercaptoethyl)- typically involves the reaction of 1,6-hexanediamine with beta-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of 1,6-hexanediamine, N,N’-bis(beta-mercaptoethyl)- is often carried out using continuous-flow processes. These processes involve the use of fixed-bed reactors and catalysts to enhance the reaction rate and product purity. The continuous-flow method allows for efficient large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- undergoes various chemical reactions, including:

    Oxidation: The mercaptoethyl groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield the corresponding thiols.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Substituted amines and amides.

Scientific Research Applications

1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 1,6-hexanediamine, N,N’-bis(beta-mercaptoethyl)- involves its interaction with various molecular targets. The mercaptoethyl groups can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Hexanediamine, N,N’-bis(6-aminohexyl)-
  • N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine

Uniqueness

1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- is unique due to the presence of mercaptoethyl groups, which impart distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific thiol-reactive functionalities.

Properties

CAS No.

63834-52-6

Molecular Formula

C10H24N2S2

Molecular Weight

236.4 g/mol

IUPAC Name

2-[6-(2-sulfanylethylamino)hexylamino]ethanethiol

InChI

InChI=1S/C10H24N2S2/c13-9-7-11-5-3-1-2-4-6-12-8-10-14/h11-14H,1-10H2

InChI Key

OQKAJPIRPPBWBF-UHFFFAOYSA-N

Canonical SMILES

C(CCCNCCS)CCNCCS

Origin of Product

United States

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